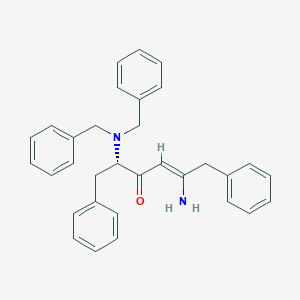![molecular formula C₈H₁₃NO₂ B017476 (2S,3aR,6aR)-Ácido octahidrociclopent[b]pirrol-2-carboxílico CAS No. 87679-21-8](/img/structure/B17476.png)
(2S,3aR,6aR)-Ácido octahidrociclopent[b]pirrol-2-carboxílico
Descripción general
Descripción
(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid, also known as (2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid, is a useful research compound. Its molecular formula is C₈H₁₃NO₂ and its molecular weight is 155.19 g/mol. The purity is usually 95%.
The exact mass of the compound (2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Bridged-Ring - Bridged Bicyclo Compounds, Heterocyclic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de ácido pirrol-2-carboxílico a partir de celulosa y quitina
Este compuesto se puede sintetizar a partir de materias primas a base de celulosa y quitina . La síntesis de ácido pirrol-2-carboxílico (PCA) a partir de estas materias primas fue descubierta por la búsqueda automatizada de rutas . Este proceso optimiza el uso de átomos de fuentes renovables .
Catálisis enzimática
El compuesto se puede sintetizar utilizando catálisis enzimática . La polimerización del ácido pirrol-2-carboxílico fue iniciada por el oxidante peróxido de hidrógeno resultante de la reacción de oxidación de glucosa catalizada por la enzima redox glucosa oxidasa (GOx) . Este proceso es respetuoso con el medio ambiente y da como resultado la formación de partículas de poli(ácido pirrol-2-carboxílico) (PCPy) .
Productos naturales marinos bioactivos
El ácido pirrol-2-carboxílico es un intermedio de plataforma importante y un bloque de construcción para una serie de productos de alto valor, incluidos los productos naturales marinos bioactivos .
Aminoácido prolina
El ácido pirrol-2-carboxílico surge en la naturaleza por deshidrogenación del aminoácido prolina . Esto lo convierte en un compuesto importante en la biosíntesis de proteínas.
Carboxilación de pirrol
El ácido pirrol-2-carboxílico también surge por carboxilación de pirrol . Este proceso es importante en la síntesis de varios compuestos orgánicos.
Polimerización oxidativa química
El compuesto también se puede sintetizar mediante polimerización oxidativa química
Direcciones Futuras
Mecanismo De Acción
Mode of Action
It is known that the compound can be synthesized through a reaction of d-glucosamine and pyruvic acid . The exact interaction with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The compound is synthesized from bio-derived feedstocks, namely cellulose and chitin , which suggests it may interact with biochemical pathways related to these substances.
Action Environment
The compound is synthesized from bio-derived feedstocks, namely cellulose and chitin , which suggests that environmental factors related to these substances may influence its action.
Propiedades
IUPAC Name |
(2S,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(11)7-4-5-2-1-3-6(5)9-7/h5-7,9H,1-4H2,(H,10,11)/t5-,6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHKEWIEKYQINX-QYNIQEEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(NC2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H](N[C@@H]2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

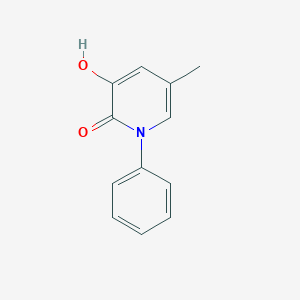


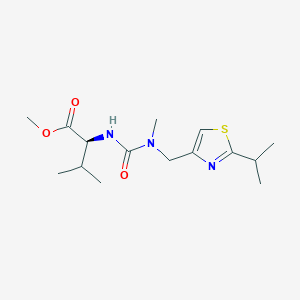




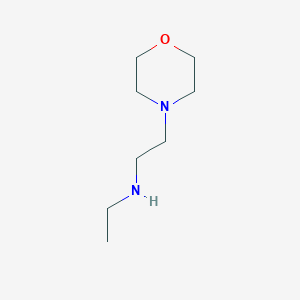
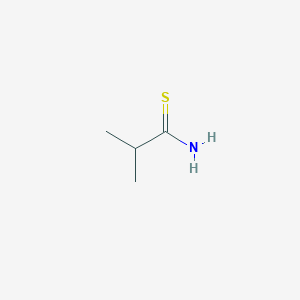

![2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B17430.png)
